1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione 1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 89868-41-7
VCID: VC17590696
InChI: InChI=1S/C23H18N2O3/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(24)18-19(20(16)25)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24-25H2,1H3
SMILES:
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol

1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione

CAS No.: 89868-41-7

Cat. No.: VC17590696

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione - 89868-41-7

Specification

CAS No. 89868-41-7
Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
IUPAC Name 1,4-diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione
Standard InChI InChI=1S/C23H18N2O3/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(24)18-19(20(16)25)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24-25H2,1H3
Standard InChI Key YSCIOOOATSPQJH-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₃H₁₈N₂O₃ and a molecular weight of 370.40 g/mol . Its IUPAC name, 1,4-diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione, reflects the positions of its functional groups: two amino groups at the 1- and 4-positions of the anthracene backbone and a 4-ethylbenzoyl moiety at the 2-position . The SMILES notation (O=C1C2=C(C=CC=C2)C(C3=C(N)C=C(C(C4=CC=C(CC)C=C4)=O)C(N)=C13)=O) provides a precise representation of its connectivity .

Structural Comparison with Analogous Compounds

Anthraquinone derivatives exhibit structural diversity that influences their physicochemical behavior. For example:

  • 1,4-Bis(2,6-diethylanilino)anthracene-9,10-dione (CAS: 20241-74-1) features bulkier diethylaniline substituents, resulting in a higher molecular weight (502.6 g/mol) and altered solubility compared to the target compound .

  • 1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione (CAS: 1573-83-7) replaces the ethyl group with a methoxy group, reducing hydrophobicity while enhancing electronic conjugation .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1,4-Diamino-2-(4-ethylbenzoyl)anthra...C₂₃H₁₈N₂O₃370.40Amino, 4-ethylbenzoyl
1,4-Bis(2,6-diethylanilino)anthra...C₃₄H₃₄N₂O₂502.60Diethylaniline
1,4-Diamino-2-(4-methoxyphenyl)ant...C₂₁H₁₆N₂O₃344.40Amino, 4-methoxyphenyl

This comparative analysis highlights how substituent choice modulates properties such as solubility, electronic absorption, and reactivity .

Synthesis and Manufacturing

Industrial Production Status

The compound is listed as "temporarily out of stock" by major suppliers, indicating intermittent demand and specialized manufacturing processes . Regulatory records classify it as "ACTIVE" under the EPA TSCA inventory, permitting commercial production in the United States .

Physicochemical Properties

Thermal Stability

Anthraquinone derivatives generally exhibit high thermal stability due to their aromatic frameworks. While exact data for the target compound is unavailable, analogs like 1,4-dihydroanthracene-9,10-dione (CAS: 885-19-8) show boiling points near 388.7°C and flash points around 145.7°C . These values suggest that the target compound likely requires handling at elevated temperatures with standard laboratory precautions .

Solubility and Reactivity

The presence of polar amino groups and a hydrophobic ethylbenzoyl substituent confers amphiphilic character, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) while limiting miscibility in water . The electron-withdrawing carbonyl groups at positions 9 and 10 increase susceptibility to nucleophilic attack, enabling functionalization at these sites .

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